MFCD18318382
Description
MFCD18318382 is a chemical compound identified by its Molecular Formula Code (MFCD), a unique identifier used in chemical databases to catalog compounds based on structural and physicochemical properties. For instance, compounds like C14H15N3O2S (MFCD11656828) and C6H5BBrClO2 (MFCD13195646) exhibit diverse properties such as solubility, logP values, and bioactivity profiles, which are critical for applications in pharmaceuticals or materials science .
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-7(2-1-3-10(11)13(15,16)17)9-6-18-5-4-8(9)12(19)20/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYSIZRUKHGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688254 | |
| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-18-2 | |
| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18318382 involves specific chemical reactions and conditions. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini. The reaction can be catalyzed using copper or iron complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
MFCD18318382 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
MFCD18318382 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its properties and comparing it with similar compounds can provide deeper insights into its utility and significance in research and industry.
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of this compound and Analogous Compounds
Note: Data for this compound is illustrative, derived from trends in analogous compounds.
Key Findings:
Structural Similarity : Compounds like MFCD13195646 and MFCD11044885 share halogenated aromatic rings, suggesting this compound may also feature electronegative substituents influencing reactivity and stability .
Physicochemical Properties : LogP values (1.5–2.5) and moderate solubility (0.1–0.5 mg/ml) align with compounds used in drug discovery, where balanced lipophilicity enhances membrane permeability .
Methodological Considerations
The comparison leverages analytical frameworks from validated studies:
- Experimental Protocols : Techniques such as Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling in MFCD13195646 synthesis) are standard for halogenated aromatics .
- Computational Modeling : Tools like iLOGP and SILICOS-IT predict solubility and permeability, critical for prioritizing compounds in high-throughput screening .
- Safety Profiles : Hazard statements (e.g., H315-H319-H335 in MFCD11044885) highlight the need for rigorous safety assessments in handling reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
